molecular formula C28H29N3OS B2392195 2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 326004-38-0

2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

Katalognummer: B2392195
CAS-Nummer: 326004-38-0
Molekulargewicht: 455.62
InChI-Schlüssel: MDPJYTOVBMDXFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(4-Ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The molecule consists of:

  • Imidazole ring: Position 1 is substituted with a 4-ethylphenyl group, while position 4 carries a phenyl group.
  • Thioether linkage: A sulfur atom bridges position 2 of the imidazole to an acetamide moiety.
  • Acetamide side chain: The acetamide is N-substituted with isopropyl and phenyl groups, contributing to steric bulk and lipophilicity.

This compound is structurally analogous to bioactive benzimidazole and imidazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves N-acylation of a pre-formed imidazole-thiol intermediate with an appropriate acid chloride, as seen in related compounds .

Eigenschaften

IUPAC Name

2-[1-(4-ethylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3OS/c1-4-22-15-17-24(18-16-22)30-19-26(23-11-7-5-8-12-23)29-28(30)33-20-27(32)31(21(2)3)25-13-9-6-10-14-25/h5-19,21H,4,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPJYTOVBMDXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various imidazole derivatives with thioacetamide and isopropyl phenylacetate. The process is characterized by the formation of a thioether linkage, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including our compound of interest. The following table summarizes the antiproliferative effects observed against various cancer cell lines:

Compound Cell Line IC50 (µM) Selectivity Index (Normal Cell vs Tumor Cell)
2-((1-(4-ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamideA54918.5323–46
HeLa4.07
SGC-79012.96

The compound exhibited significant antiproliferative activity against cancer cell lines A549, HeLa, and SGC-7901, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which this compound induces apoptosis in cancer cells has been investigated through various assays. Notably, it was found to increase the expression levels of the pro-apoptotic protein Bax while decreasing those of the anti-apoptotic protein Bcl-2 , leading to enhanced apoptotic signaling in HeLa cells.

Case Study: Apoptosis Induction
In a detailed study involving HeLa cells treated with our compound at a concentration of 3.24 µM, the following results were observed:

  • Apoptosis Rate: The treatment resulted in a 68.2% apoptosis rate compared to a control treatment with 5-FU, which induced a 39.6% apoptosis rate.

This significant difference underscores the potential of this compound as a more effective antitumor agent .

Other Biological Activities

Beyond its antitumor effects, imidazole derivatives have been noted for their anti-inflammatory , antimicrobial , and antileishmanial activities. These properties are often attributed to their ability to interact with various biological targets and modulate cellular pathways.

Summary of Activities

Activity Type Description
AntitumorInduces apoptosis in cancer cells via Bax/Bcl-2 modulation
Anti-inflammatoryReduces inflammatory markers in vitro
AntimicrobialEffective against several bacterial strains
AntileishmanialExhibits activity against Leishmania species

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives from literature:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound : 2-((1-(4-Ethylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide Imidazole + thioacetamide - 1-(4-Ethylphenyl), 4-phenyl
- N-isopropyl-N-phenyl acetamide
Not reported (inferred antimicrobial)
N-[2-(2-Chlorobenzyl)-4-(4-chlorophenyl)-1H-imidazol-1-yl]-2-phenylacetamide (4g) Imidazole + acetamide - 2-(2-Chlorobenzyl), 4-(4-chlorophenyl)
- N-phenyl acetamide
Anticancer (IC₅₀: 3.2 μM vs. HeLa)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide - 3,4-Dichlorophenyl
- N-thiazolyl
Structural analog of penicillin
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + triazole-thiazole - Bromophenyl thiazole
- Triazole-phenoxymethyl benzodiazole
α-Glucosidase inhibition (IC₅₀: 0.89 μM)

Key Observations :

  • Substituent Bulk : The target compound’s N-isopropyl-N-phenyl group introduces greater steric hindrance compared to simpler N-aryl acetamides (e.g., 4g in ). This may enhance target selectivity but reduce solubility.
  • The ethylphenyl group in the target compound offers moderate electron-donating effects.
  • Heterocyclic Diversity : Thiazole and triazole moieties in enable π-π stacking and hydrogen bonding, critical for α-glucosidase inhibition. The target compound’s imidazole-thioether may favor metal coordination or hydrophobic interactions.
Physicochemical and Spectral Properties
  • NMR Trends :
    • The target compound’s N-isopropyl group would show a triplet at δ ~1.2 ppm (CH(CH₃)₂) and a septet at δ ~3.8 ppm (NCH) in ¹H-NMR, similar to compound 4g (δ 3.62 ppm, CH₂) .
    • Aromatic protons in the 4-ethylphenyl and phenyl groups would resonate at δ 7.2–7.8 ppm, overlapping with analogues .
  • Thermal Stability : Melting points for such acetamides range widely (e.g., 245–247°C for 4g vs. 459–461°C for dichlorophenyl derivatives ), influenced by crystallinity and hydrogen bonding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.